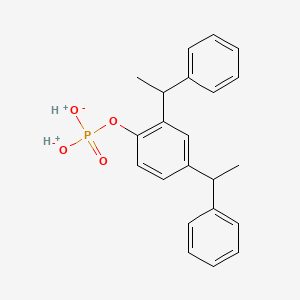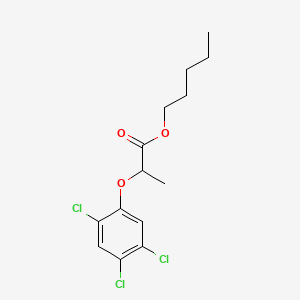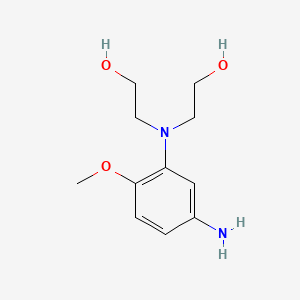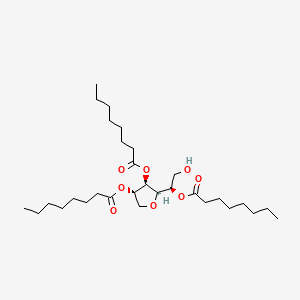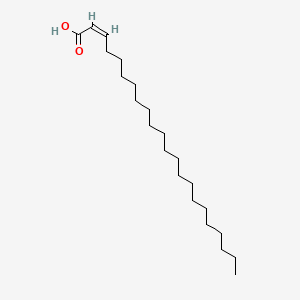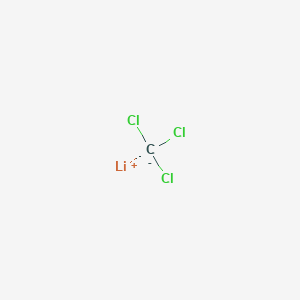
(Trichloromethyl)lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trichloromethyl)lithium, also known as lithium trichloromethanide, is an organolithium compound with the molecular formula CCl₃Li. It is a reagent commonly used in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds. The compound is characterized by the presence of a trichloromethyl group (CCl₃) bonded to a lithium atom, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trichloromethyl)lithium can be synthesized through the reaction of carbon tetrachloride (CCl₄) with lithium metal. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve lithium metal in a suitable solvent, such as tetrahydrofuran (THF).
- Slowly add carbon tetrachloride to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and lithium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions
(Trichloromethyl)lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, replacing halogen atoms in organic compounds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other functional groups.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes.
Common Reagents and Conditions
Common reagents used with this compound include:
Carbonyl Compounds: Aldehydes and ketones are often used as substrates in addition reactions.
Halogenated Compounds: Organic halides are common substrates in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkylated Compounds: Resulting from substitution reactions with organic halides.
Scientific Research Applications
(Trichloromethyl)lithium has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups into organic frameworks
Mechanism of Action
The mechanism of action of (Trichloromethyl)lithium involves its high nucleophilicity and ability to form strong carbon-lithium bonds. The compound can readily donate its electron pair to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include:
Carbonyl Compounds: The nucleophilic attack on carbonyl groups leads to the formation of alcohols or other functional groups.
Halogenated Compounds: The substitution of halogen atoms in organic molecules results in the formation of new carbon-carbon bonds
Comparison with Similar Compounds
(Trichloromethyl)lithium can be compared with other organolithium compounds, such as:
Methyllithium (CH₃Li): Similar in reactivity but lacks the electron-withdrawing effect of the trichloromethyl group.
Phenyllithium (C₆H₅Li): More stable but less reactive compared to this compound.
Butyllithium (C₄H₉Li): Commonly used in organic synthesis but has different reactivity due to the alkyl group
The uniqueness of this compound lies in its ability to introduce the trichloromethyl group into organic molecules, providing a versatile tool for synthetic chemists.
Properties
CAS No. |
2146-66-9 |
|---|---|
Molecular Formula |
CCl3Li |
Molecular Weight |
125.3 g/mol |
IUPAC Name |
lithium;trichloromethane |
InChI |
InChI=1S/CCl3.Li/c2-1(3)4;/q-1;+1 |
InChI Key |
FFERJQVZFBLPPP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
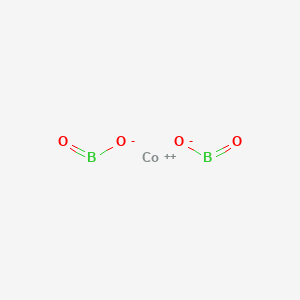
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
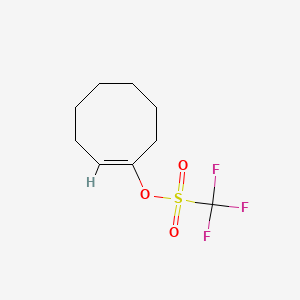
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
